1-ethyl-2,3-dihydro-1H-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-11-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMXLKGFTKFOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058771 | |
| Record name | 2H-Indol-2-one, 1-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-28-9 | |
| Record name | 1-Ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Ethyloxindole | |
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| Record name | N-Ethyloxindole | |
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| Record name | 2H-Indol-2-one, 1-ethyl-1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2H-Indol-2-one, 1-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
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| Record name | 1-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.458 | |
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| Record name | N-ETHYLOXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD53YTF87S | |
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Advanced Synthetic Methodologies for 1 Ethyl 2,3 Dihydro 1h Indol 2 One and Its Analogs
Classical Approaches to the Oxindole (B195798) Core
The traditional methods for synthesizing the oxindole ring system have been refined over more than a century and remain integral to organic synthesis. These approaches, including the Fischer Indole (B1671886) Synthesis, the Tscherniac-Einhorn reaction, and the Madelung Indole Synthesis, provide versatile pathways to the oxindole core and its derivatives.
Fischer Indole Synthesis and its Variants
First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a prominent chemical reaction for producing the indole nucleus from the acid-catalyzed thermal cyclization of an arylhydrazone. minia.edu.eg Arylhydrazones are typically prepared from the condensation of an arylhydrazine with an aldehyde or a ketone. minia.edu.egtestbook.com This method is not only one of the oldest but also one of the most effective and widely used for indole development, adaptable for creating a variety of substituted indoles. minia.edu.egorganic-chemistry.org
The mechanism of the Fischer indole synthesis has been the subject of considerable investigation for over a century. minia.edu.eg The process commences with the reaction of a substituted phenylhydrazine (B124118) and a carbonyl compound to form a phenylhydrazone. wikipedia.orgwikipedia.org This intermediate then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgwikipedia.org
Following protonation, the crucial step of the reaction is a combichemistry.comcombichemistry.com-sigmatropic rearrangement, which disrupts the N-N bond and forms a new carbon-carbon bond to create a diimine intermediate. wikipedia.orgstackexchange.comjk-sci.com The resulting diimine subsequently undergoes rearomatization. The nucleophilic amine then attacks the imine intramolecularly to form a cyclic aminoacetal (or aminal). wikipedia.orgstackexchange.com Finally, under acid catalysis, this intermediate eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring. minia.edu.egwikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine is incorporated into the final indole product. wikipedia.org
Key Mechanistic Steps:
Formation of Phenylhydrazone
Tautomerization to Ene-hydrazine
Protonation
combichemistry.comcombichemistry.com-Sigmatropic Rearrangement
Rearomatization
Intramolecular Cyclization
Elimination of Ammonia
The choice of acid catalyst is a critical factor in the success of the Fischer indole synthesis. testbook.comstackexchange.com A wide array of both Brønsted and Lewis acids have been successfully employed to facilitate the reaction. testbook.comwikipedia.org The catalyst promotes the key steps of the mechanism, including protonation of the hydrazone and the final elimination of ammonia. minia.edu.egwikipedia.org
Commonly used acid catalysts are summarized in the table below.
| Catalyst Type | Examples |
| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |
Table 1: Common Acid Catalysts in Fischer Indole Synthesis. testbook.comwikipedia.orgstackexchange.com
While a broad range of acids can be effective, the specific choice can influence reaction rates and the selectivity for certain products, especially when using unsymmetrical ketones. stackexchange.com
To broaden the scope and improve the practicality of the Fischer indole synthesis, several modifications have been developed. A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction, known as the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.org This method allows for the synthesis of the necessary N-arylhydrazone precursors from aryl halides (or triflates) and hydrazones, such as benzophenone (B1666685) hydrazone. organic-chemistry.orgthieme-connect.com
This modification is particularly valuable as it avoids the need to handle potentially unstable or toxic arylhydrazines directly. testbook.com The palladium-catalyzed formation of the N-aryl bond is a robust and general method, expanding the range of accessible indole structures. organic-chemistry.org The resulting N-arylhydrazones can then undergo the classical acid-catalyzed cyclization to yield the final indole product. wikipedia.org
Tscherniac-Einhorn Reaction
The Tscherniac-Einhorn reaction, an electrophilic aromatic substitution, provides another classical route to functionalized aromatic systems. wikipedia.org The reaction involves the condensation of a suitable aromatic compound with an N-hydroxymethylamide or N-hydroxymethylimide in the presence of a strong acid catalyst, such as concentrated sulfuric acid. wikipedia.org
The mechanism begins with the protonation of the hydroxyl group on the N-hydroxymethyl reagent by the strong acid. wikipedia.org This is followed by the elimination of a water molecule to generate a reactive, resonance-stabilized acyliminium ion. This electrophilic cation then attacks the aromatic ring, leading to amidoalkylation of the aromatic substrate. wikipedia.org While broadly applicable for amidoalkylation, its specific use for the direct synthesis of the oxindole core from simple indoline (B122111) precursors involves the introduction of a functionalized one-carbon unit at the 2-position, which can be subsequently converted to the carbonyl group of the oxindole.
Madelung Indole Synthesis and Related Base-Catalyzed Cyclizations
The Madelung indole synthesis, first reported in 1912, is a powerful method for preparing indoles through the intramolecular cyclization of N-acyl-o-toluidines. wikipedia.orgresearchgate.net The classical version of this reaction requires harsh conditions, typically employing a strong base, such as sodium or potassium alkoxides, at very high temperatures (200–400 °C). wikipedia.org
The mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by the strong base. The resulting carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl carbon, forming a cyclic intermediate that, after a hydrolysis step, yields the indole ring. wikipedia.org
Due to the severity of the reaction conditions, the traditional Madelung synthesis was often limited to the preparation of simple, robust indoles. researchgate.net However, significant advancements have led to milder reaction conditions. For instance, the use of organolithium reagents as bases allows the reaction to proceed at lower temperatures. wikipedia.org These modifications have broadened the scope of the Madelung synthesis, enabling the preparation of more complex and functionalized indoles and oxindoles from derivatives of 2-alkylanilines. combichemistry.comresearchgate.net An iron-catalyzed variation has also been shown to be effective for the synthesis of substituted oxindoles at ambient temperatures. researchgate.net
| Base Type | Examples | Temperature Range (°C) |
| Alkoxides | Sodium ethoxide, Potassium t-butoxide | 200 - 400 |
| Organolithiums | n-Butyllithium (n-BuLi) | Milder (e.g., ambient) |
Table 2: Bases Used in Madelung and Modified Madelung Synthesis. wikipedia.orgresearchgate.net
Stollé Procedure and Analogous Methodologies
The Stollé synthesis is a classical and direct method for the preparation of oxindoles. This two-step procedure involves the initial acylation of an aniline (B41778) with an α-haloacyl chloride or oxalyl chloride, followed by an intramolecular Friedel-Crafts reaction to yield the oxindole core.
In the context of synthesizing 1-ethyl-2,3-dihydro-1H-indol-2-one, the Stollé procedure would commence with N-ethylaniline. The N-ethylaniline is first acylated with chloroacetyl chloride to form 2-chloro-N-ethyl-N-phenylacetamide. The subsequent step involves a Lewis acid-catalyzed intramolecular cyclization. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid for this Friedel-Crafts alkylation, which facilitates the formation of the five-membered lactam ring of the oxindole.
An improved procedure for the Stollé synthesis has been developed, which may offer higher yields and milder reaction conditions. While specific examples detailing the synthesis of this compound via the Stollé method are not extensively documented in recent literature, the synthesis of the closely related analog, 1-methyl-3-ethyloxindole, has been successfully achieved using this approach. This suggests the high feasibility of the Stollé synthesis for the target molecule.
Reissert Indole Synthesis
The Reissert indole synthesis is a well-established method for the formation of the indole nucleus, which can be subsequently oxidized to an oxindole. wikipedia.org The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.org This is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org
For the synthesis of this compound, a modification of the Reissert synthesis would be necessary. The starting material would likely be N-ethyl-2-nitroaniline. The synthesis would proceed through the formation of an N-ethyl-indole precursor, which would then require a subsequent oxidation step to afford the desired oxindole. A variety of oxidizing agents can be employed for the conversion of indoles to oxindoles.
Other Named Reactions for Oxindole Construction
Several other named reactions, primarily for indole synthesis, can be conceptually adapted for the construction of the this compound core, typically by employing an N-ethylated starting material and a subsequent oxidation step if an indole is the initial product.
Bartoli Indole Synthesis: This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to produce a substituted indole. wikipedia.orgonlineorganicchemistrytutor.com A key advantage of the Bartoli synthesis is its ability to generate 7-substituted indoles. wikipedia.org For the synthesis of the target compound, one might envision starting with an appropriately substituted N-ethyl-nitroarene.
Hemetsberger Indole Synthesis: The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. wikipedia.org The starting materials for this reaction are typically an aromatic aldehyde and an azidoacetate. researchgate.net Adaptation for the N-ethyl oxindole would require starting with an N-ethylated aromatic precursor.
Bischler Indole Synthesis: The Bischler–Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline to yield a 2-aryl-indole. wikipedia.org The reaction conditions are often harsh and can lead to unpredictable regioselectivity. wikipedia.org A modification starting with N-ethylaniline could theoretically lead to an N-ethylated indole, which could then be oxidized.
Julia Olefination: The Julia olefination is a prominent reaction for the stereoselective synthesis of alkenes from phenyl sulfones and carbonyl compounds. wikipedia.org While not a direct method for oxindole synthesis, its principles could be creatively applied in a multi-step sequence. For instance, a Julia olefination could be employed to construct a specific carbon-carbon bond in a precursor molecule that is later cyclized to form the oxindole ring. The Julia-Kocienski olefination is a modification that allows for a one-pot procedure. alfa-chemistry.com
Larock Indole Synthesis: This powerful palladium-catalyzed reaction involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce a variety of indoles. wikipedia.orgub.edu The reaction is known for its versatility and tolerance of various functional groups. wikipedia.org N-substituted anilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, have been successfully used, suggesting that an N-ethylated starting material would be a viable substrate for the synthesis of a 1-ethyl-indole precursor. wikipedia.org
Nenitzescu Indole Synthesis: The Nenitzescu synthesis is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The reaction can be performed with a variety of R-groups, including ethyl substituents. wikipedia.org While this method characteristically yields 5-hydroxyindoles, modifications and subsequent reactions could potentially lead to the desired 1-ethyl-oxindole framework.
| Reaction | Starting Materials (Conceptual for this compound) | Key Features |
| Stollé Procedure | N-Ethylaniline, Chloroacetyl chloride | Direct oxindole synthesis, Friedel-Crafts cyclization. |
| Reissert Synthesis | N-Ethyl-2-nitroaniline, Diethyl oxalate | Forms indole precursor, requires subsequent oxidation. wikipedia.org |
| Bartoli Synthesis | N-Ethyl-ortho-nitroarene, Vinyl Grignard reagent | Primarily for 7-substituted indoles, forms indole precursor. wikipedia.org |
| Hemetsberger Synthesis | N-Ethylaniline derivative, Azidoacetate | Forms indole-2-carboxylate (B1230498) precursor. wikipedia.org |
| Bischler Synthesis | N-Ethylaniline, α-Bromo-acetophenone derivative | Forms 2-substituted indole precursor, often harsh conditions. wikipedia.org |
| Julia Olefination | Phenyl sulfone, Carbonyl compound | Indirect, for C-C bond formation in a precursor. wikipedia.org |
| Larock Synthesis | N-Ethyl-ortho-iodoaniline, Disubstituted alkyne | Palladium-catalyzed, versatile for substituted indoles. wikipedia.org |
| Nenitzescu Synthesis | Benzoquinone, N-Ethyl-β-aminocrotonate | Primarily for 5-hydroxyindoles. wikipedia.org |
Transition Metal-Catalyzed Synthesis Strategies
Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of oxindoles, including this compound.
Palladium-Catalyzed Approaches
Palladium catalysts offer a broad range of synthetic transformations that can be applied to the formation of the oxindole ring system. These methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods.
A significant advancement in oxindole synthesis is the use of palladium-catalyzed intramolecular C-H activation. This strategy allows for the direct formation of the carbon-carbon bond required for the oxindole ring without the need for pre-functionalized starting materials.
A notable example is the palladium-catalyzed cyclization of α-chloroacetanilides. In this approach, an N-substituted α-chloroacetanilide, such as 2-chloro-N-ethyl-N-phenylacetamide, can be converted directly to the corresponding oxindole. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. This method is highly regioselective and tolerates a variety of functional groups. organic-chemistry.org
The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the α-chloroacetanilide, followed by an intramolecular C-H activation of the ortho-C-H bond of the aniline ring to form a palladacycle. Reductive elimination from this intermediate then furnishes the oxindole product and regenerates the palladium(0) catalyst.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another versatile strategy for the synthesis of substituted oxindoles. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
While not a direct ring-forming reaction for the oxindole itself, Suzuki-Miyaura coupling can be instrumental in building up the necessary precursors. For instance, a suitably substituted aryl boronic acid could be coupled with a partner containing the ethyl-amide functionality, followed by a subsequent cyclization step to form the oxindole ring.
Alternatively, the oxindole core can be pre-formed and then functionalized using Suzuki-Miyaura coupling. For example, a halogenated 1-ethyl-oxindole could be coupled with a variety of boronic acids to introduce further substitution on the aromatic ring. This approach allows for the late-stage diversification of the oxindole scaffold.
| Catalytic Approach | Key Transformation | Substrates (Conceptual for this compound) |
| C-H Activation | Intramolecular cyclization | 2-Chloro-N-ethyl-N-phenylacetamide |
| Suzuki-Miyaura Coupling | C-C bond formation | 1. Precursor synthesis: Aryl boronic acid + Ethyl-amide containing halide. 2. Functionalization: Halogenated 1-ethyl-oxindole + Boronic acid. |
Cascade and Domino Cyclization Methodologies
Cascade reactions, also known as domino or tandem reactions, are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org This approach significantly increases efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures like the oxindole core from simpler precursors. wikipedia.orgyoutube.com These reactions proceed through a sequence of consecutive transformations, where the functionality required for each subsequent step is generated in the preceding one. wikipedia.org
Various cascade processes have been developed for synthesizing oxindole derivatives. For instance, an organocatalytic triple Michael domino reaction has been employed to create fully functionalized cyclopentanes bearing an oxindole moiety, forming three C-C bonds and six stereocenters in one pot. nih.gov Other notable examples include palladium-catalyzed cascade reactions involving multiple Heck reactions followed by C-H activation, and enantioselective cascades for preparing chiral chromenes and polycyclic indoles. youtube.comacs.org These methods highlight the capacity of cascade sequences to achieve high molecular complexity from simple starting materials in a highly controlled manner. nih.gov
Table 1: Examples of Cascade/Domino Reactions in Heterocycle Synthesis
| Reaction Type | Key Transformation | Starting Materials | Product Class | Reference |
|---|---|---|---|---|
| Organocatalytic Triple Michael | Formation of three C-C bonds and six stereocenters | Simple substrates with equimolar amounts | Fully functionalized cyclopentane-oxindoles | nih.gov |
| Palladium-Catalyzed Domino | Two consecutive Heck reactions followed by C-H activation | Aryl bromides and dienes | Tricyclic lactams | youtube.com |
| Asymmetric Intramolecular Cascade | Imidization-nucleophilic addition-lactamization | N(1)-alkylethane-1,2-diamine and methyl 2-formylbenzoate | Chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones | nih.gov |
| [4+1] Annulation/Rearrangement | Reaction of sulfur ylides with nitroolefins | Sulfur ylides and nitroolefins | Oxazolidinones | acs.org |
Regioselective Functionalization via Palladium Catalysis
Palladium catalysis is a cornerstone for the synthesis and functionalization of indoles and oxindoles, enabling highly regioselective bond formations that would be difficult to achieve through traditional methods. researchgate.netacs.org A prominent strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.netorganic-chemistry.org
A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides provides a direct route to oxindoles. researchgate.netorganic-chemistry.org This method uses a palladium acetate catalyst with a phosphine ligand and a base, demonstrating good to excellent yields and high functional group compatibility under relatively mild conditions. organic-chemistry.org The regioselectivity is a key advantage over classical approaches like Friedel-Crafts reactions, which often require harsh conditions. researchgate.net
Palladium catalysis also enables the selective functionalization of the indole ring at various positions. For example, by using a removable directing group on the indole nitrogen, such as a pyridyl-containing moiety, C-H alkenylation can be directed specifically to the C2 position. beilstein-journals.org Without such a group, functionalization often occurs at the more nucleophilic C3 position. beilstein-journals.orguchicago.edu Palladium/norbornene cooperative catalysis has been developed for the vicinal di-carbo-functionalization of indoles at the C2 and C3 positions. uchicago.edu Furthermore, palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids proceeds through C-H functionalization followed by decarboxylation to yield 2-vinylindoles, showcasing another powerful tool for regioselective modification. nih.gov
Table 2: Regioselective Palladium-Catalyzed Reactions for Oxindole Synthesis and Functionalization
| Reaction Type | Catalyst System | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Intramolecular C-H Functionalization | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl (B1301956), Et₃N | α-Chloroacetanilides | Regioselective synthesis of substituted oxindoles | researchgate.netorganic-chemistry.org |
| Vicinal Di-carbo-functionalization | Palladium/Norbornene (Pd/NBE) | Indoles, Aryl Iodides, Acrylates | Site-selective C2-arylation and C3-alkenylation | uchicago.edu |
| Decarboxylative Vinylation | Palladium catalyst | Indole-3-carboxylic acids and alkenes | Regioselective synthesis of 2-vinylindoles | nih.gov |
| Directed C-H Alkenylation | PdCl₂(MeCN)₂, Cu(OAc)₂ | N-(2-pyridyl)sulfonyl-protected indoles | Selective functionalization at the C2 position | beilstein-journals.org |
| Cascade C-H Activation | Pd(PhCN)₂Cl₂/norbornene | Indoles and ethyl 2-bromoacetate | One-step synthesis of ethyl 2-(1H-indol-2-yl)acetates | longdom.orgresearchgate.net |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful and sustainable alternative to noble-metal-based systems for synthesizing complex organic molecules, including oxindoles. nih.govacs.org Nickel catalysts can access a variety of oxidation states (e.g., Ni(I), Ni(III)) and can involve radical processes, enabling unique transformations. acs.orgyoutube.com
A significant application is the nickel-catalyzed domino annulation to construct oxindole analogs. nih.gov This strategy can create all-carbon quaternary centers bearing nitrile groups through C-CN bond cleavage and cyano group transfer. nih.gov Mechanistic studies have revealed that the catalytic cycle can involve σ-alkyl-Ni(II) complexes, with different ligands (N-ligands vs. P-ligands) promoting different elementary steps such as oxidative addition and reductive elimination. nih.gov
Nickel is also effective in the C3-alkylation of oxindoles using alcohols via a "borrowing hydrogen" process. acs.org This method involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the oxindole, followed by hydrogenation of the intermediate by the in situ generated nickel-hydride species. acs.org This approach has been successfully applied to a range of secondary alcohols, although it can be challenging due to steric hindrance. acs.org Furthermore, nickel catalysis has been used for the enantioselective coupling of indole-based N-alkyl-Ni fragments with various bromides, providing access to enantioenriched N-alkylindole molecules under mild conditions. nih.gov
Table 3: Overview of Nickel-Catalyzed Reactions for Oxindole Scaffolds
| Reaction Type | Catalyst System | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Domino Annulation/Cyanation | Nickel catalyst with N- and P-ligands | C-CN bond cleavage and cyano group transfer | Oxindole nitriles with quaternary centers | nih.gov |
| C3-Alkylation (Borrowing Hydrogen) | Bifunctional Ni-catalyst | Alkylation of 2-oxindoles with secondary alcohols | C3-alkylated oxindoles | acs.org |
| Enantioselective C-C Coupling | NiI₂, Chiral Ligand | Coupling of N-alkenyl indoles with C(sp²)/C(sp) bromides | Enantioenriched N-alkylindoles | nih.gov |
| Nitrile Synthesis | Nickel catalyst | Transformation of alkene-tethered oxime ethers | Benzonitriles and cinnamonitriles | nih.gov |
Copper-Catalyzed Processes
Copper-catalyzed reactions offer a cost-effective and environmentally benign approach for the synthesis of oxindoles. A primary strategy involves the oxidative rearrangement of 3-substituted indoles or the direct C-H, Ar-H coupling of anilides. acs.orgnih.gov
A highly efficient method for preparing 3,3-disubstituted oxindoles utilizes catalytic amounts of copper(II) acetate (Cu(OAc)₂) with atmospheric oxygen as the terminal oxidant. nih.govacs.orgorganic-chemistry.org This process involves a formal C-H, Ar-H coupling of anilides and notably does not require an additional base. nih.gov The reaction can be run in solvents like toluene (B28343) or mesitylene, with the latter often providing higher yields at elevated temperatures. organic-chemistry.org This approach is valued for its operational simplicity and tolerance of various functional groups, including acid-labile ones. organic-chemistry.org
Another powerful copper-catalyzed method involves a selective single-electron transfer (SET) process for the divergent synthesis of 3-functionalized oxindoles from 3-substituted indoles. acs.org Using air (O₂) as the ultimate oxidant, this strategy can yield 3-hydroxyl-, 3-alkoxyl-, or 3-hydrogenous-2-oxindoles, demonstrating high chemoselectivity and broad functional group tolerance. acs.org
Table 4: Copper-Catalyzed Syntheses of Oxindoles
| Reaction Type | Catalyst/Reagents | Substrate | Key Feature | Reference |
|---|---|---|---|---|
| C-H, Ar-H Coupling | Cu(OAc)₂·H₂O (5 mol%), O₂ (air) | Anilides | No additional base required; uses air as the oxidant | nih.govacs.orgorganic-chemistry.org |
| Selective Electron Transfer Oxidation | Copper catalyst, O₂ (air) | 3-Substituted indoles | Switchable synthesis of 3-hydroxyl, 3-alkoxyl, or 3-hydrogenous oxindoles | acs.org |
Rhodium and Ruthenium Catalysis in Oxindole Synthesis
Rhodium and ruthenium, while both being precious metals, offer distinct and powerful catalytic pathways for the synthesis and elaboration of the oxindole framework.
Rhodium Catalysis Rhodium catalysts are particularly effective in mediating insertion and annulation reactions. Rhodium(II) acetate dimer, for example, catalyzes the intramolecular O-H or N-H insertion reactions of diazo compounds to form a wide variety of oxaza-macrocycles that incorporate an oxindole unit. nih.gov This methodology allows for the synthesis of macrocycles with ring sizes ranging from 10 to 29 members in good yields. nih.gov Rhodium(III) catalysis has been utilized for C-H bond activation, such as in the [4+1] annulation of sulfoxonium ylides with maleimides to generate spiroindanonylpyrroline-2,5-diones. researchgate.net Furthermore, rhodium catalysts, in combination with molecular oxygen as the sole oxidant, can achieve oxidative annulation of arylindoles with alkenes or alkynes. nih.gov
Ruthenium Catalysis Ruthenium catalysts are well-known for their utility in metathesis reactions and hydrogen transfer processes. A key application in oxindole synthesis is the ring-closing metathesis (RCM) of 3,3-diallyl oxindoles using Grubbs' catalyst to produce spiro-oxindoles in good to excellent yields. mdpi.com Ruthenium catalysts also enable the atom-economical mono-3-alkylation of oxindoles with a wide range of alcohols. acs.org This reaction proceeds via a hydrogen borrowing mechanism, where the catalyst, often generated in situ from RuCl₃·xH₂O and a phosphine ligand, facilitates the transfer of hydrogen from the alcohol to the intermediate, all under solvent-free conditions. acs.org Additionally, ruthenium has been used for the electrophilic substitution reaction of indoles with isatins to generate oxindole derivatives. cdnsciencepub.com
Table 5: Rhodium and Ruthenium-Catalyzed Reactions in Oxindole Synthesis
| Metal | Reaction Type | Catalyst Example | Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| Rhodium | Intramolecular Insertion | Rh₂(OAc)₄ | O-H/N-H insertion with a diazo group | Oxindole-containing macrocycles | nih.gov |
| Rhodium | C-H Activation/Annulation | Rh(III) catalyst | [4+1] annulation with ylides | Spiroindanonyl-pyrroline-2,5-diones | researchgate.net |
| Ruthenium | Ring-Closing Metathesis | Grubbs' Catalyst-I | Metathesis of 3,3-diallyl oxindoles | Spirocycloalkyl-oxindoles | mdpi.com |
| Ruthenium | Alkylation (Borrowing Hydrogen) | In situ from RuCl₃/PPh₃ | Alkylation of oxindole with alcohols | 3-Alkyl oxindoles | acs.org |
Metal-Center Promoted Cyclizations and Functionalizations
The synthesis of oxindoles is heavily reliant on metal-center promoted reactions, where the metal catalyst plays a crucial role in activating substrates and facilitating bond-forming events with high selectivity. researchgate.net Transition metals like palladium, nickel, copper, rhodium, and ruthenium each offer unique reactivity profiles that have been harnessed for the construction and derivatization of the oxindole core.
A common theme is the metal-catalyzed C-H activation or functionalization, which represents a modern, atom-economical alternative to classical named reactions like the Friedel-Crafts acylation. researchgate.net Palladium, for instance, is widely used to catalyze the intramolecular cyclization of α-chloroacetanilides to form the oxindole ring system. researchgate.netorganic-chemistry.org This transformation is believed to proceed through oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by intramolecular C-H activation and reductive elimination. organic-chemistry.org
Metal centers also promote cascade reactions, where a single catalyst orchestrates a series of bond-forming events. youtube.com For example, a palladium catalyst can initiate a domino Heck reaction sequence to rapidly build polycyclic structures. youtube.com Similarly, copper catalysts promote oxidative cyclizations of anilides using atmospheric oxygen, where the metal center is regenerated in the catalytic cycle. nih.govorganic-chemistry.org The choice of metal and ligands is critical for controlling the outcome, as seen in nickel-catalyzed reactions where the ligand can determine whether the reaction proceeds via a two-electron pathway or involves radical intermediates. nih.govacs.org
Organocatalytic and Metal-Free Synthetic Routes
In the quest for more sustainable and diverse synthetic methods, organocatalytic and metal-free routes to oxindoles have gained significant traction. These approaches avoid the cost and potential toxicity associated with transition metals and offer complementary reactivity.
Organocatalysis Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing a powerful method for producing enantioenriched oxindole derivatives. rsc.orgrsc.org Chiral phosphoric acids and secondary amines are common catalysts. rsc.orgrsc.org For example, an organocatalytic triple Michael domino reaction, catalyzed by a chiral amine, can produce highly functionalized cyclopentane-oxindoles with control over six stereocenters. nih.gov Similarly, the asymmetric synthesis of spirocyclopropyl oxindoles has been achieved through both organocatalytic and metal-catalyzed pathways, highlighting the complementary nature of these approaches. rsc.org Organocatalysis has also been applied to inverse-electron-demand Diels–Alder reactions and one-pot syntheses of dihydroquinolones, demonstrating its versatility. rsc.orgresearchgate.net
Metal-Free Routes Metal-free synthetic strategies rely on alternative reagents to promote the desired transformations. A practical, metal-free synthesis of halo-containing oxindoles has been developed through the (NH₄)₂S₂O₈-mediated halocarbocyclization of alkenes in water, offering an environmentally benign protocol. nih.gov Another clean method involves the oxidation of oxindoles to isatins using molecular oxygen with tert-butyl nitrite (B80452) as a radical-generating additive, completely avoiding metal catalysts and harsh reagents. organic-chemistry.org Metal-free oxidative spirocyclization has also been achieved through tandem dual C-H functionalization and intramolecular dehydration, forming multiple C-C and C-O bonds in a single process. acs.org These methods are attractive for their mild conditions and good functional group tolerance. nih.govorganic-chemistry.org
Table 6: Organocatalytic and Metal-Free Routes to Oxindole Derivatives
| Approach | Reaction Type | Catalyst/Reagent | Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| Organocatalytic | Triple Michael Domino | Chiral Amine | Asymmetric synthesis of fully substituted cyclopentanes | Cyclopentane-oxindoles | nih.gov |
| Organocatalytic | Diels-Alder | Chiral Secondary Amine | Inverse-electron-demand reaction of 2,3-indole-dienes | Tetrahydrocarbazoles | rsc.org |
| Organocatalytic | [3+2] Cycloaddition | Organic catalyst in DMSO | Azide-ketone cycloaddition | 1,5-Disubstituted 4-thio-1,2,3-triazoles | nih.gov |
| Metal-Free | Halocarbocyclization | (NH₄)₂S₂O₈ | Cyclization of N-arylacrylamides in water | Halo-containing oxindoles | nih.gov |
| Metal-Free | Oxidation | O₂, tert-butyl nitrite | Oxidation of oxindoles | Isatins | organic-chemistry.org |
| Metal-Free | Oxidative Spirocyclization | I₂ / TBHP | Dual C-H functionalization and dehydration | Spirooxindoles | acs.org |
Chiral Organocatalysis for Asymmetric Synthesis
Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules, offering advantages such as operational simplicity, ready availability of catalysts, and lower toxicity compared to traditional metal catalysts. greyhoundchrom.com In the context of oxindole synthesis, chiral organocatalysts have been effectively employed to produce enantiomerically enriched products.
The use of chiral phosphoric acids has been demonstrated in the asymmetric synthesis of 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylates, which are novel bisindole-piperidine-amino acid hybrids. rsc.org This reaction proceeds via a one-step process from 3-vinyl indoles and imino esters, yielding products in good yields and with high enantioselectivity (up to 99% ee). rsc.org
Furthermore, the development of novel chiral scaffolds is crucial for advancing asymmetric catalysis. nih.gov For instance, C₂-symmetric, spirocyclic compounds termed SPINDOLEs have been synthesized from inexpensive and widely available indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov These scaffolds have shown great potential in promoting highly selective reactions. nih.gov The design and application of various organocatalysts, often derived from amino acids, have enabled a range of asymmetric transformations for constructing indole-based chiral heterocycles with high efficiency and enantiocontrol. nih.govresearchgate.net These strategies include cycloadditions, cyclizations, and dearomatization reactions. nih.govresearchgate.net
| Catalyst Type | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Chiral Phosphoric Acid | 3-Vinyl Indoles, Imino Esters | 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylates | Up to 70% | Up to 99% | rsc.org |
| Confined Chiral Brønsted Acid | Indole, Acetone | SPINDOLEs (C₂-symmetric, spirocyclic compounds) | High | High | nih.gov |
| Dipeptide-derived Phosphine | Allenes, Acrylates/Acrylamides | [3+2] Cycloaddition Products | N/A | High | greyhoundchrom.com |
| N-heteroaryl-sulfonylprolinamide | Ketones | (R)-convolutamydine | N/A | High | greyhoundchrom.com |
Radical-Mediated Cyclizations and Couplings
Radical-mediated reactions offer a powerful and versatile approach for the construction of the oxindole core. sioc-journal.cn These methods often proceed under mild conditions and exhibit high functional group tolerance.
A prominent strategy involves the radical cascade cyclization of N-arylacrylamides. sioc-journal.cn This method is considered one of the most effective for synthesizing 2-oxindoles. sioc-journal.cn The generation of radicals from suitable precursors can be initiated by light, electricity, or heat, which then triggers the cyclization cascade. sioc-journal.cn An efficient and sustainable electrochemical approach utilizes an iron catalyst for the radical addition/cyclization of N-arylacrylamides and carbazates to produce 3,3-disubstituted 2-oxindoles bearing ester groups. nih.gov This method is notable for its mild conditions, operational simplicity, and scalability. nih.gov
Visible-light photoredox catalysis has emerged as a green and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netnih.govacs.org This approach has been successfully applied to the synthesis of oxindoles. For instance, a visible-light-induced trifluoromethyl-arylation of N-arylmethacrylamides has been developed using Umemoto's reagent as the trifluoromethyl source, providing access to trifluoromethylated oxindoles in good to excellent yields. researchgate.net
Another notable example is the three-component synthesis of sulfonylated oxindoles from N-arylacrylamides, diaryliodonium salts, and sulfur dioxide, mediated by visible light. nih.gov This reaction proceeds without the need for a catalyst or external photosensitizer and demonstrates broad functional group tolerance. nih.gov The key step involves the in situ formation of sulfonyl radicals. nih.gov Furthermore, visible light has been used to promote the intramolecular reductive cyclization of various substrates to form indoles and oxindoles in high yields under metal- and additive-free conditions. researchgate.net
A novel and efficient transition-metal-free method for preparing sterically hindered 3,3-disubstituted oxindoles involves a polar-radical crossover of ketene-derived amide enolates. rsc.orgnih.govrsc.org In this formal [3+2] cycloaddition, N-alkyl and N-arylanilines react with disubstituted ketenes to form amide enolates. nih.govrsc.org Subsequent single-electron transfer oxidation generates an α-amide radical, which undergoes a homolytic aromatic substitution (HAS) to yield the desired oxindole. rsc.orgnih.govrsc.org
This methodology exhibits high atom economy and tolerates a wide range of functional groups on both the aniline and ketene (B1206846) components. rsc.orgnih.govrsc.org For example, anilines with both electron-donating and electron-withdrawing substituents have been successfully employed, as have various ketenes, including sterically bulky ones. rsc.orgthieme-connect.comthieme-connect.com The reaction can also be used to synthesize spirocyclic oxindoles. nih.govrsc.org Mechanistically, the process is believed to proceed through the formation of an enolate, which is then oxidized (e.g., by iodine) to an α-amide radical that cyclizes onto the aniline ring. rsc.orgnih.gov
| Aniline Derivative | Ketene Derivative | Product | Yield | Reference |
| N-methylaniline | Diphenylketene | 1-Methyl-3,3-diphenyloxindole | 95% | nih.gov |
| N-methyl-p-toluidine | Diethylketene | 1,5-Dimethyl-3,3-diethyloxindole | 87% | rsc.org |
| N-methyl-p-cyanoaniline | Diethylketene | 5-Cyano-1-methyl-3,3-diethyloxindole | 92% | rsc.org |
| N-benzylaniline | Diethylketene | 1-Benzyl-3,3-diethyloxindole | 54% | rsc.org |
| N-phenylaniline | Diethylketene | 1-Phenyl-3,3-diethyloxindole | 56% | rsc.org |
Green Chemistry Approaches in Oxindole Synthesis (e.g., Aqueous Media Reactions)
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to oxindole synthesis. sjp.ac.lksjp.ac.lk A key aspect of this is the use of environmentally benign solvents, such as water. sjp.ac.lksjp.ac.lk
Reactions in aqueous media offer significant advantages, including safety, cost-effectiveness, and simplified work-up procedures. sjp.ac.lksjp.ac.lk For instance, a lipase-catalyzed one-pot tandem reaction for the synthesis of spirooxindoles has been developed in water. mdpi.com This method uses readily available isatins, cycloketones, and malononitrile (B47326) to produce spirooxindoles in moderate to good yields with excellent functional group tolerance. mdpi.com Another example is a catalyst-free Vinylogous Henry reaction using isatin (B1672199) and 3,5-dimethyl-4-nitroisoxazole (B73060) in water at 50 °C to synthesize 3-substituted-3-hydroxy isoxazole-oxindole hybrids in excellent yields. sjp.ac.lk
The use of recyclable catalysts in aqueous media further enhances the green credentials of these synthetic routes. sjp.ac.lk For example, a water-soluble and recyclable double salt, Al₄(SO₄)₆·(H₂SO₄)·24H₂O, has been used as a catalyst for a one-pot, multicomponent synthesis of novel spirooxindole derivatives in water. sjp.ac.lk
Synthesis from Precursors and Related Heterocycles
Condensation of Aniline Derivatives with Keto-Acids
A desaturative approach for oxindole synthesis has been reported, which utilizes simple ethyl 2-(2-oxocyclohexyl)acetates and primary amine building blocks. thieme-connect.de A dual photoredox–cobalt catalytic system generates a secondary aniline, which upon heating, cyclizes with the pendant ester functionality to form the oxindole. thieme-connect.de This method operates under mild conditions and has been applied to the modification of amino acids and other complex molecules. thieme-connect.de The proposed mechanism involves the condensation of the keto-ester and amine to form an enamine, which then undergoes a series of oxidation and deprotonation steps to generate a dienamine. thieme-connect.de Subsequent cobalt-mediated desaturation and cyclization yield the final oxindole product. thieme-connect.de
Conversion of Indolines to Oxindoles
The oxidation of indolines presents a direct route to the corresponding oxindole derivatives. This transformation involves the introduction of a carbonyl group at the C2 position of the indoline ring. While the direct oxidation of N-ethylindoline to this compound is a specific application, the general methodology for converting indolines to oxindoles is well-established.
Various oxidizing agents have been employed for this purpose. The choice of oxidant and reaction conditions is crucial to achieve high selectivity and yield, minimizing over-oxidation or other side reactions. For instance, the oxidation of indoles to 2-oxindoles has been achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide. researchgate.net Additionally, catalytic methods using safer oxidants such as hydrogen peroxide (H₂O₂), Oxone, or molecular oxygen (O₂) are highly favored. researchgate.net
A notable method involves the use of sulfuric acid adsorbed on silica (B1680970) gel, which promotes a facile and regioselective oxidation of indoles to 2-oxindoles under heterogeneous conditions. rsc.org This approach offers good functional group tolerance and is applicable to a broad range of substrates. rsc.org The conversion of indole to oxindole has also been observed under methanogenic conditions, suggesting a biological pathway for this transformation. nih.govnih.gov
The reduction of oxindoles can lead back to indolines, highlighting the reversible nature of this transformation under different chemical environments. researchgate.net For example, diisobutylaluminum hydride (DIBAL) has been shown to be effective in reducing oxindoles to indoles, with lithium aluminum hydride (LiAlH₄) sometimes favoring the formation of indolines. researchgate.net
Transformations of Other Heterocyclic Rings Leading to Oxindoles
The synthesis of oxindoles is not limited to the direct modification of indoline or indole precursors. Various strategies involving the transformation of other heterocyclic rings have been developed, providing alternative pathways to the oxindole scaffold. These methods often involve ring-opening, rearrangement, or cycloaddition reactions.
One such approach involves the oxidative ring expansion of spirocyclic oxindole derivatives. nih.gov For example, the oxidation of isamic acid, a spirocyclic oxindole derivative, leads to a ring-expanded quinazolino[4,5-b]quinazoline-6,8-dione. nih.gov This type of transformation demonstrates the potential to construct complex fused heterocyclic systems from simpler oxindole precursors.
Another strategy involves the cycloaddition reactions of in situ generated benzynes. For instance, the [3+2] cycloaddition of isatin N,N′-cyclic azomethine imine 1,3-dipoles with benzynes can produce 3,3-disubstituted oxindole scaffolds. rsc.org Similarly, the reaction of nitrones with arynes can lead to 1-pyrrolines through a cycloaddition-rearrangement cascade, which can be precursors to oxindole-related structures. rsc.org
Furthermore, the transformation of fused aziridines can lead to the formation of spiro-aziridine oxindoles. mdpi.com These spiro-aziridine rings can then undergo ring-opening reactions with various nucleophiles to introduce diversity at the C3 position of the oxindole core. mdpi.com Ring expansion of these aziridines can also lead to other heterocyclic systems fused to the oxindole. mdpi.com
Innovative ring transformation strategies, such as heteroaromatic swapping, offer novel ways to modify aromatic frameworks and could potentially be applied to the synthesis of oxindole analogs. pharmaron.com These methods often proceed through intermediates like ortho-quinodimethanes, which can be trapped in multicomponent reactions to build complex polycyclic structures. pharmaron.com
Reductive Cyclization of Nitrobenzene (B124822) Derivatives
The reductive cyclization of nitrobenzene derivatives is a powerful and widely used method for the synthesis of indoles and, by extension, oxindoles. This approach typically involves the cyclization of a substituted nitroaromatic compound, where the nitro group is reduced in situ to an amino group, which then participates in the ring-forming reaction.
A common strategy for synthesizing oxindoles is the reductive cyclization of β-nitrostyrenes. organicreactions.orgresearchgate.net This reaction can be mediated by various reagents, including ternary phosphorus compounds (Cadogan–Sundberg reaction) or palladium catalysts in the presence of carbon monoxide (Watanabe–Cenini–Söderberg reaction). organicreactions.org The latter often serves as the ultimate reducing agent. nih.gov
For the synthesis of this compound, a suitable precursor would be a derivative of 2-nitroethylbenzene. The specific nature of the side chain at the ortho position to the nitro group is critical for the formation of the oxindole ring. The general principle involves the reduction of the nitro group, followed by an intramolecular cyclization.
The choice of catalyst system is crucial for the efficiency of these reductive cyclizations. Palladium-based catalysts, such as palladium diacetate (Pd(OAc)₂) combined with various phosphine ligands, are commonly employed. nih.gov The reaction conditions, including the source of the reducing agent (e.g., carbon monoxide, formate (B1220265) esters), play a significant role in the outcome of the reaction. nih.gov
This methodology has been extended to the synthesis of more complex heterocyclic systems, such as the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to afford pyrrolo[3,2-g]indoles. nih.gov This demonstrates the versatility of the reductive cyclization approach in building diverse indole-based scaffolds.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and selectivity of synthetic routes to this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalysts and reagents, the solvent system, and the reaction temperature.
Catalyst and Reagent Screening
The selection of appropriate catalysts and reagents is paramount for achieving high yields and purity in the synthesis of oxindoles. Both metal-based and organocatalytic systems have been extensively explored.
In palladium-catalyzed reactions, such as the α-arylation of amides to form oxindoles, the choice of ligand is critical. organic-chemistry.org Ligands like 2-(di-tert-butylphosphino)biphenyl and sterically hindered N-heterocyclic carbenes (NHCs) have been shown to be effective. organic-chemistry.org The catalyst system of Pd(OAc)₂ with PCy₃ or hindered NHCs can provide fast reaction rates. organic-chemistry.org For reductive cyclizations, catalyst systems like palladium diacetate–triphenylphosphine and others have been developed. nih.gov
Copper-catalyzed reactions have also been employed, for example, in the cyclization of carbamoyl (B1232498) chlorides to synthesize enantioenriched borylated oxindoles. nih.govrsc.org Furthermore, copper acetate (Cu(OAc)₂) has been used for the C-H, Ar-H coupling of anilides to prepare 3,3-disubstituted oxindoles. organic-chemistry.org
Organocatalysts, such as quinine-based thioureas, have been utilized in asymmetric reactions to produce chiral oxindoles. nih.gov For instance, the asymmetric 6π electrocyclization can be catalyzed by bifunctional thioureas derived from quinine. nih.gov Additionally, simple organic molecules like 2-aminoethanesulfonic acid (taurine) have been used as catalysts in aqueous media for the synthesis of spirooxindoles. researchgate.netsjp.ac.lk
The screening of reagents also extends to the choice of oxidant in oxidation reactions. For the conversion of indoles to oxindoles, reagents like sulfuric acid adsorbed on silica gel have been found to be effective and regioselective. rsc.org In some cases, catalyst-free conditions can be achieved by careful selection of reagents and reaction conditions. organic-chemistry.org
Table 1: Catalyst and Reagent Screening in Oxindole Synthesis
| Reaction Type | Catalyst/Reagent | Substrate/Precursor | Product | Reference |
| α-Arylation | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | α-Chloroacetanilides | Oxindoles | organic-chemistry.org |
| Reductive Cyclization | Pd(OAc)₂, PPh₃ | 2-Nitrostyrenes | Indoles/Oxindoles | nih.gov |
| C-H, Ar-H Coupling | Cu(OAc)₂·H₂O | Anilides | 3,3-Disubstituted Oxindoles | organic-chemistry.org |
| Asymmetric 6π Electrocyclization | Quinine-derived thiourea | --- | Chiral Oxindoles | nih.gov |
| Spirooxindole Synthesis | 2-Aminoethanesulfonic acid (taurine) | Isatoic anhydride (B1165640), anilines, isatins | Spirooxindoles | researchgate.netsjp.ac.lk |
| Oxidation | H₂SO₄ on Silica Gel | Indoles | 2-Oxindoles | rsc.org |
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. In the synthesis of oxindoles, a variety of solvents have been investigated to optimize reaction outcomes.
For palladium-catalyzed α-arylation reactions, solvents such as toluene are often used. juniperpublishers.com In some intramolecular α-arylation reactions of fluoro- and chloro-substituted anilides, dimethylformamide (DMF) has been employed. nih.gov The synthesis of certain oxindole derivatives has been optimized using ethanol (B145695) or DMF, with reported yields up to 85%.
The use of "green" solvents is an increasingly important consideration in chemical synthesis. sjp.ac.lk Water has been successfully used as a solvent for the synthesis of spirooxindole dihydroquinazolinones, offering an environmentally friendly alternative to traditional organic solvents. researchgate.netsjp.ac.lk Reactions in water can also simplify workup procedures, as the product may precipitate and be isolated by filtration. researchgate.net An ethanol-water mixture has also been used as a solvent for the synthesis of spirooxindoles in the presence of a heterogeneous catalyst. sjp.ac.lk
Solvent choice can also be used to control the selectivity of a reaction. For example, in the halogenative cyclization of N-aryl diazoamides, switching the reaction solvent can selectively produce 3-chloro-indoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles. organic-chemistry.org
Table 2: Solvent Effects in Oxindole Synthesis
| Reaction Type | Solvent | Catalyst/Reagent | Outcome | Reference |
| α-Arylation | Toluene | Pd(PCy₃)₂ | Good yield of spirooxindole | juniperpublishers.com |
| Intramolecular α-Arylation | Dimethylformamide (DMF) | Potassium tert-butoxide | Substituted oxindoles | nih.gov |
| Condensation Reaction | Ethanol or DMF | p-TSA | High yield (up to 85%) | |
| Spirooxindole Synthesis | Water | 2-Aminoethanesulfonic acid (taurine) | Excellent yields (89-94%), simple workup | researchgate.net |
| Spirooxindole Synthesis | Ethanol-water (1:1) | CoFe₂O₄@SiO₂ | Excellent yields (97%) | sjp.ac.lk |
| Halogenative Cyclization | Varied | N-Halosuccinimides | Selective formation of different halo-oxindoles | organic-chemistry.org |
Temperature Control
Temperature is a critical parameter that can affect reaction rates, selectivity, and the stability of reactants, intermediates, and products. Careful control of temperature is often necessary to achieve the desired outcome in oxindole synthesis.
Many reactions for the synthesis of oxindoles are conducted at elevated temperatures to ensure a sufficient reaction rate. For instance, the intramolecular α-arylation of certain anilides is carried out at 80 °C in DMF. nih.gov Condensation reactions to form this compound have been optimized at temperatures between 70–100°C. The synthesis of spirooxindoles has also been reported at 80 °C under reflux conditions. sjp.ac.lk
However, some reactions require low temperatures to control selectivity or to handle unstable intermediates. For example, a formal [3+2] cycloaddition to form oxindoles involved the addition of iodine at -78 °C, followed by warming to room temperature, which resulted in an 80% yield. rsc.org In some cases, performing reactions at room temperature is possible and desirable for energy efficiency and to minimize side reactions. The synthesis of certain 3-hydroxy-2-oxindoles has been achieved at room temperature. juniperpublishers.com Similarly, the synthesis of spiro-aziridine oxindoles can be carried out at room temperature. mdpi.com
The optimization of temperature can also involve finding a balance between reaction rate and selectivity. In some palladium-catalyzed reactions, switching the solvent to toluene and increasing the temperature was found to improve the yield of the desired spirooxindole. juniperpublishers.com
Table 3: Temperature Control in Oxindole Synthesis
| Reaction Type | Temperature | Solvent | Catalyst/Reagent | Outcome | Reference |
| Intramolecular α-Arylation | 80 °C | DMF | KOBuᵗ | Substituted oxindoles | nih.gov |
| Condensation Reaction | 70–100 °C | Ethanol or DMF | p-TSA | High yield | |
| Spirooxindole Synthesis | 80 °C (reflux) | Water/Ethanol | CoFe₂O₄@SiO₂@SO₃H | High yield (98%) | sjp.ac.lk |
| Formal [3+2] Cycloaddition | -78 °C to rt | THF | I₂ | 80% yield | rsc.org |
| Spiro-aziridine Oxindole Synthesis | Room Temperature | --- | --- | High selectivity | mdpi.com |
| C(sp³)-H Hydroxylation | Room Temperature | THF | TEMPO | Mild conditions | juniperpublishers.com |
Atom and Step Economy in Synthetic Sequences
Modern synthetic strategies for oxindoles, including this compound, increasingly focus on these principles. Methodologies such as domino reactions, one-pot sequences, and multicomponent reactions are at the forefront of this effort. benthamdirect.comsjp.ac.lk These approaches combine multiple transformations into a single operation without isolating intermediates, thereby significantly improving step economy. benthamdirect.com For instance, organocatalysis has been effectively used in domino/one-pot reactions to produce chiral oxindoles in a step-economical manner. benthamdirect.com Similarly, a three-component reaction for synthesizing sulfonated oxindoles achieves the formation of four new bonds in a single pot. rsc.org
Another innovative approach involves a polar–radical crossover reaction that uses the addition of N-alkylanilines to ketenes. The resulting amide enolates undergo oxidation and homolytic aromatic substitution to yield 3,3-disubstituted oxindoles. This method is noted for its high atom economy as it avoids the use of pre-functionalized substrates and generates fewer byproducts compared to traditional methods. nih.gov
The efficiency of different synthetic protocols can be quantitatively compared using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and Reaction Mass Efficiency (RME), which is the percentage of the mass of the product relative to the total mass of reactants. A lower E-factor and a higher RME indicate a more sustainable and efficient process. A study on the continuous-flow synthesis of oxindoles highlighted a significant improvement in these metrics compared to previously reported batch procedures. acs.org
| Procedure | Reaction Mass Efficiency (RME) (%) | E-Factor |
|---|---|---|
| Continuous-Flow Protocol | 14.5 | 5.9 |
| Batch Protocol A (Ref. 21) | 2.9 | 33.9 |
| Batch Protocol B (Ref. 30) | 1.5 | 67.5 |
| Batch Protocol C (Ref. 37) | 1.1 | 88.0 |
These examples demonstrate a clear trend in modern organic synthesis toward developing more atom- and step-economical routes to valuable structures like oxindoles, driven by both economic and environmental considerations. repec.org
Considerations for Industrial Scale Synthesis of Oxindoles
The transition of a synthetic route for an oxindole derivative from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. biosynth.com While a laboratory synthesis might prioritize novelty or achieving a high yield on a milligram scale, industrial synthesis must also heavily weigh factors such as cost of goods, process safety, scalability of equipment, and environmental impact. biosynth.com
One of the primary challenges is the optimization and robustness of the chemical process. biosynth.com Reactions that perform well on a small scale may behave differently in large reactors due to issues with heat and mass transfer. For oxindole synthesis, this can be particularly relevant in reactions with significant exotherms or those requiring precise temperature control. Furthermore, the steric hindrance of substrates, which might be overcome in the lab with excess reagents or longer reaction times, can become a significant barrier to achieving high yield and purity on a large scale. nih.govnih.govrsc.org
Continuous-flow manufacturing presents a promising solution to many of the challenges of scaling up oxindole synthesis. acs.org Flow reactors offer superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput. A waste-minimized, continuous-flow synthesis of oxindoles using a polymer-supported palladium catalyst has been developed, demonstrating the feasibility of this approach for large-scale production. acs.org This system not only improved efficiency and reduced waste but also allowed for the catalyst to be reused, addressing cost concerns. acs.org
Finally, regulatory compliance and waste management are non-negotiable aspects of industrial chemical manufacturing. biosynth.com The synthesis must adhere to Good Manufacturing Practice (GMP) standards if the final product is intended for pharmaceutical use. All waste streams must be managed in an environmentally responsible manner, making high atom-economical reactions and the use of greener, recyclable solvents like glycerol (B35011) particularly attractive. sjp.ac.lkrepec.org The development of scalable purification methods that avoid techniques like column chromatography, which are impractical for large quantities, is also essential. rsc.org
| Challenge | Potential Solutions | References |
|---|---|---|
| Process Scalability & Safety | Implement continuous-flow manufacturing; conduct thorough reaction calorimetry and hazard analysis. | acs.orgbiosynth.com |
| Cost of Reagents/Catalysts | Develop routes with cheaper starting materials; use heterogeneous or recyclable catalysts; optimize catalyst loading. | acs.orgrepec.orgorganic-chemistry.org |
| Raw Material Supply Chain | Secure multiple suppliers; establish long-term contracts; develop alternative routes from different precursors. | biosynth.com |
| Purification & Product Isolation | Develop crystallization-based purifications; avoid chromatography; design one-pot syntheses to minimize isolation steps. | sjp.ac.lkrsc.org |
| Waste Management | Utilize atom- and step-economical reactions; employ green and/or recyclable solvents; develop processes to treat waste streams. | sjp.ac.lkacs.orgrepec.org |
| Regulatory Compliance | Design processes with GMP guidelines in mind from the outset; maintain rigorous quality control and documentation. | biosynth.com |
Chemical Reactivity and Mechanistic Organic Chemistry of 1 Ethyl 2,3 Dihydro 1h Indol 2 One
Reaction Pathways and General Reactivity Patterns
1-Ethyl-2,3-dihydro-1H-indol-2-one participates in a range of reactions, including oxidation, reduction, and substitution reactions, highlighting its versatility as a synthetic intermediate.
Oxidation Reactions
The oxidation of this compound can lead to the formation of corresponding isatin (B1672199) (indole-2,3-dione) derivatives. This transformation typically involves the oxidation of the activated methylene (B1212753) group at the C3 position. While specific studies on the oxidation of the title compound are not extensively detailed in the provided results, the general reactivity of oxindoles suggests that various oxidizing agents can effect this change.
In a related context, the oxidation of 3,3-disubstituted indolines, which are structurally similar, can result in the formation of 2-oxindoles. nih.gov This indicates the susceptibility of the dihydroindole core to oxidative processes.
Reduction Reactions
The carbonyl group of the lactam in this compound can be targeted for reduction. Common reducing agents can convert the ketone to an alcohol, yielding the corresponding 1-ethyl-2,3-dihydro-1H-indol-2-ol. Further reduction can lead to the formation of 1-ethylindoline.
Studies on related polyfunctional 2-oxindoles have demonstrated that various boron hydrides can be employed for the reduction of functional groups within the molecule. nih.gov For instance, the reduction of related indole (B1671886) derivatives has been achieved using sodium borohydride (B1222165) in combination with trifluoroacetic acid. nih.gov These methods could potentially be applied to the reduction of this compound to explore the synthesis of novel dihydroindole derivatives.
Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus
The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring, namely the ethylamino group and the carbonyl function, will influence the position of substitution.
Nucleophilic substitution reactions are also a key feature of indole chemistry. clockss.org While direct nucleophilic substitution on the aromatic ring is generally difficult without activating groups, the lactam portion of the molecule offers sites for nucleophilic attack. For instance, the carbonyl carbon is electrophilic and can react with nucleophiles.
Detailed Mechanistic Studies of Key Transformations
The reactivity of this compound is further understood through detailed mechanistic studies of fundamental transformations common to oxindole (B195798) systems.
Enolate Chemistry and Transformations
The presence of a proton on the carbon adjacent to the carbonyl group (the α-carbon at C3) allows for the formation of an enolate anion under basic conditions. wikipedia.orgmasterorganicchemistry.com This enolate is a key reactive intermediate, acting as a potent nucleophile.
The formation of the enolate is a reversible process, and its stability is influenced by the delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com This enolate can then react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.
Table 1: Factors Influencing Enolate Formation bham.ac.uk
| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |
| Base | Strong, sterically hindered bases (e.g., LDA) | Weaker bases (e.g., alkoxides) |
| Solvent | Aprotic solvents (e.g., THF, Et2O) | Protic solvents (e.g., ROH) |
| Temperature | Low temperatures | Higher temperatures |
The regioselectivity of enolate formation (in cases of unsymmetrical ketones) is a critical aspect, with kinetic control favoring the less substituted enolate and thermodynamic control favoring the more substituted, and generally more stable, enolate. wikipedia.org
Sigmatropic Rearrangements in Oxindole Systems
Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi system. wikipedia.orglibretexts.org While specific examples involving this compound are not detailed in the provided results, the indole nucleus is known to participate in such rearrangements.
A well-known example is the Fischer indole synthesis, which involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org In the context of oxindoles, rearrangements can be initiated by the formation of reactive intermediates. For instance, a wikipedia.org-sigmatropic rearrangement of an allylic ether can yield a homoallylic alcohol. libretexts.org
Detailed mechanistic investigations on related N-hydroxyindole derivatives have revealed the operation of dual mechanistic pathways, including a concerted and a dissociative mechanism, for 1,3-heteroatom transposition. nih.gov This highlights the complex mechanistic possibilities within indole systems.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions involving derivatives of this compound are pivotal in the synthesis of complex polycyclic indole alkaloids and other heterocyclic systems. These reactions can proceed through various mechanisms, often dictated by the nature of the substituents, the reaction conditions, and the catalyst employed.
One prominent pathway involves the intramolecular nucleophilic attack of a tethered nucleophile onto the electrophilic C2 or C3 position of the indolin-2-one core. For instance, the synthesis of 3,4-dihydro-1H- ic.ac.ukoxazino[4,3-a]indoles has been achieved through the intramolecular cyclization of N-glycerylated indoles. rsc.org This process typically involves the alkylation of an indole derivative followed by a base-mediated ring closure. rsc.org
Palladium-catalyzed intramolecular cyclizations are also a powerful tool for constructing fused indole systems. mdpi.comencyclopedia.pub These reactions often proceed via an initial oxidative addition of palladium to a substrate, followed by an intramolecular insertion and reductive elimination sequence. For example, the synthesis of tricyclic indole derivatives can be achieved from 3-substituted indoles through a Pd(0)-catalyzed allylic alkylation protocol. encyclopedia.pub The mechanism involves the formation of a π-allyl palladium complex, followed by intramolecular attack of a nucleophile.
Furthermore, intramolecular cascade reactions provide an efficient route to functionalized indolines. nih.gov A notable example is the halogenation/intramolecular nucleophilic cyclization of 2-aryl indoles, which proceeds through the formation of a 3-chloroindole intermediate. This intermediate then undergoes an intramolecular cyclization to yield polycyclic indoline (B122111) structures with high diastereoselectivity. nih.gov The reaction mechanism is presumed to involve the formation of a cyclic intermediate that directs the stereochemical outcome. nih.gov
| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Plausible Mechanism |
| Intramolecular Oxazinoindole Synthesis | Ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonates | Cs2CO3, DMF | 3,4-dihydro-1H- ic.ac.ukoxazino[4,3-a]indoles | Alkylation followed by intramolecular cyclization |
| Palladium-Catalyzed Allylic Alkylation | 3-Substituted indoles with an allylic moiety | Pd(0), Phosphine (B1218219) ligand | 3,4-Fused tricyclic indoles | Formation of a π-allyl palladium complex followed by intramolecular nucleophilic attack |
| Cascade Halogenation/Cyclization | 2-Aryl indoles | N-Chlorosuccinimide (NCS) | Polycyclic indolines | Formation of a 3-chloroindole intermediate followed by intramolecular cyclization |
Radical Reaction Mechanisms
Free-radical reactions offer a complementary approach to the functionalization of indolin-2-one systems, often proceeding under mild conditions and tolerating a wide range of functional groups. thieme-connect.de These reactions typically involve the generation of a radical species, which then participates in an intramolecular cyclization.
Transition metals such as manganese, titanium, and iron are frequently employed to mediate these radical cyclizations. thieme-connect.de For example, manganese(III) acetate (B1210297) can promote the oxidative free-radical cyclization of alkenes. thieme-connect.de The mechanism involves the oxidation of a substrate to generate a radical cation, which then undergoes cyclization.
A specific example is the intramolecular free-radical cyclization of epoxides, which can be initiated by titanocene (B72419) dichloride and manganese metal. thieme-connect.de This reaction proceeds through a radical intermediate, leading to the formation of cyclized products. The reaction conditions are generally mild, which is advantageous for substrates that are sensitive to acid or base. thieme-connect.de
Role of Intermediates (e.g., organometallic species, iminophosphoranes)
The reactivity of this compound and its derivatives is often governed by the formation of key reactive intermediates. Organometallic species and iminophosphoranes play crucial roles in a variety of transformations.
Organometallic Species:
Organometallic intermediates, particularly those involving palladium, rhodium, and copper, are central to many cross-coupling and cyclization reactions. mdpi.comrsc.org In palladium-catalyzed reactions, a common mechanistic step is the formation of a Pd-intermediate through oxidative addition, which then undergoes further reaction. mdpi.com For instance, the synthesis of pentaleno[2,1-b]indoles involves the coordination of Pd(II) to an alkyne, followed by trans-aminopalladation to form a vinylpalladium intermediate. mdpi.com This intermediate then undergoes intramolecular carbonyl addition to furnish the cyclized product. mdpi.com
Rhodium(III)-catalyzed C–H activation and annulation reactions also proceed through organometallic intermediates. rsc.org A proposed mechanism involves the formation of an imine, followed by ortho C–H activation, alkyne insertion, and reductive elimination via a seven-membered rhodacycle intermediate. rsc.org
Iminophosphoranes:
Iminophosphoranes are versatile intermediates used in the synthesis of various nitrogen-containing heterocycles. While direct examples involving this compound are less common in the provided context, their general reactivity pattern is instructive. Iminophosphoranes are typically generated from the reaction of an azide (B81097) with a phosphine (the Staudinger reaction) and can undergo aza-Wittig reactions with carbonyl compounds to form imines, which can then participate in subsequent cyclization reactions.
| Intermediate Type | Generating Reaction | Subsequent Reaction | Example Application |
| Vinylpalladium Intermediate | Trans-aminopalladation of an alkyne with a Pd(II) catalyst | Intramolecular carbonyl addition | Synthesis of pentaleno[2,1-b]indoles |
| Rhodacycle Intermediate | Rh(III)-catalyzed C-H activation and alkyne insertion | Reductive elimination | Synthesis of 2,3-dihydro-1H-indolizinium derivatives |
Regioselectivity and Stereoselectivity in Chemical Reactions
The control of regioselectivity and stereoselectivity is a critical aspect of the synthetic chemistry of this compound and related oxindoles. The ability to selectively functionalize specific positions of the molecule and to control the spatial arrangement of newly formed stereocenters is essential for the synthesis of complex and biologically active compounds.
Selective Functionalization at C-3 Position
The C-3 position of the oxindole ring is a common site for functionalization due to the presence of an enolizable proton, making it susceptible to attack by electrophiles. nih.gov
Iron-catalyzed oxidative C(sp³)–H functionalization of indolin-2-ones allows for the selective synthesis of various indole derivatives, including isatins and isoindigos. nih.gov By adjusting reaction conditions such as the solvent and catalyst loading, the reaction can be directed towards different products with good to excellent yields. nih.gov
Furthermore, palladium-catalyzed C-H arylation reactions of free (NH) indoles with a formyl group at the C-3 position have been shown to selectively yield C4-arylated products. acs.org This demonstrates the directing effect of substituents on the regiochemical outcome of the reaction. In contrast, functionalization of indole-3-carboxylic acid under similar conditions can lead to decarboxylation and subsequent C2-arylation. acs.org
N-Alkylation versus C-Alkylation Control
The alkylation of enolates derived from oxindoles presents a challenge in controlling N-alkylation versus C-alkylation. ic.ac.uk The outcome of this competition is influenced by several factors, including the nature of the base, the solvent, the counter-cation, and the alkylating agent.
Generally, C-alkylation is favored under conditions that promote a tighter association between the enolate oxygen and the counter-cation, such as the use of a lithium enolate in a protic solvent with an alkyl iodide. ic.ac.uk Conversely, O-alkylation is often observed with larger counter-ions like potassium and in polar, aprotic solvents. ic.ac.uk For substrates like 1,3-dicarbonyl compounds, chelation of the metal cation by the two oxygen atoms can lead to exclusive C-alkylation. ic.ac.uk
The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed for the direct alkylation of monocarbonyl compounds to ensure complete conversion to the enolate and minimize side reactions. libretexts.orglibretexts.org
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Counter-cation | Small cations (e.g., Li+) | Large cations (e.g., K+) |
| Solvent | Protic solvents | Polar, aprotic solvents |
| Alkylating Agent | Alkyl iodides | Reagents with oxygen-derived leaving groups |
Asymmetric Induction in Chiral Oxindole Synthesis
The development of methods for asymmetric induction in the synthesis of chiral oxindoles is of significant interest due to the prevalence of this scaffold in biologically active molecules. ic.ac.uk Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another. spjainsasaram.co.in
One strategy for achieving asymmetric synthesis involves the use of chiral auxiliaries. Chiral acetals derived from C2-symmetric diols have been effectively used to induce asymmetry in reactions. ic.ac.uk For example, an intramolecular haloetherification reaction of a chiral ene acetal (B89532) proceeds through a rigid bicyclic oxonium ion intermediate, leading to the formation of two new chiral centers with high diastereoselectivity. ic.ac.uk
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex molecules. For instance, the one-pot organocatalytic asymmetric synthesis of 1,2-cis-disubstituted 1H-pyrrolo[1,2a]indol-3(2H)-ones has been achieved with very high asymmetric induction, yielding products with excellent diastereomeric and enantiomeric excess. thieme-connect.de This reaction sequence involves a Michael addition, hemiaminalization, and oxidation.
Chemoselective Transformations of Functional Groups
The inherent reactivity of the different functional groups in this compound allows for a range of selective chemical modifications. The outcomes of these reactions are highly dependent on the choice of reagents and reaction conditions, enabling chemists to steer the transformation towards the desired product.
Selective Reduction of the Carbonyl Group
The reduction of the lactam carbonyl group in 2-oxindoles to yield the corresponding indoline derivatives is a synthetically valuable transformation. Achieving this selectively in the presence of other reducible functional groups is a key challenge. Studies on related polyfunctional 2-oxindoles have demonstrated the possibility of chemoselective reductions. For instance, the use of various boron hydrides has been explored to selectively reduce specific functional groups while preserving others. nih.gov
In the context of 2-oxindoles, selective reduction of a nitrile group in the presence of the amide carbonyl has been achieved using sodium borohydride in methanol (B129727) with catalytic amounts of anhydrous nickel(II) chloride. nih.gov While this specific example does not use this compound as the substrate, it highlights a viable strategy for chemoselective reduction within the oxindole framework. The principle of using specific reagent systems to target one functional group over another is central to these transformations.
The following table summarizes a relevant chemoselective reduction on a related 2-oxindole system, illustrating the potential for such transformations on this compound.
| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |
| (5-Bromo-2-oxoindolin-3-yl)acetonitrile | NaBH4, NiCl2, CH3OH | 2-(5-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-amine | Not specified | nih.gov |
This table illustrates a chemoselective nitrile reduction in the presence of a lactam carbonyl on a related oxindole structure.
Selective C-H Functionalization
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, selective C-H functionalization can be directed to either the C3 position of the oxindole core or the aromatic ring.
Cross-dehydrogenative coupling (CDC) reactions are a prime example of C-H functionalization. These reactions typically involve the formation of a C-C or C-heteroatom bond by coupling two different C-H bonds. chim.it The inherent reactivity of the oxindole core often leads to functionalization at the C3 position. chim.it
Furthermore, the strategic use of directing groups can steer functionalization to otherwise less reactive positions on the aromatic ring. While the ethyl group at the N1 position of this compound is not a classical directing group for aromatic C-H activation, the lactam carbonyl itself can influence the reactivity of the aromatic protons.
Research on the C-H functionalization of broader indole and oxindole systems provides insights into potential selective transformations for the title compound. For instance, palladium-catalyzed C2-acylation of N-pyrimidylindoles has been achieved, showcasing the power of directing groups in controlling regioselectivity. chim.it
The table below presents an example of a site-selective C-H functionalization on a related indole system.
| Starting Material | Coupling Partner | Catalyst and Conditions | Product | Yield (%) | Reference |
| N-Pyrimidylindole | Aldehyde | Pd(OAc)2, Cu(OAc)2, K2S2O8 | C2-Acylated Indole | Not specified | chim.it |
This table exemplifies a directed C-H functionalization on an indole derivative, a strategy that could be adapted for the selective functionalization of the aromatic ring of this compound.
The exploration of chemoselective transformations of this compound is an active area of research. The ability to selectively modify its carbonyl group, C3 position, or aromatic ring opens up avenues for the synthesis of a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. The continued development of new catalytic systems and synthetic methodologies will undoubtedly lead to more sophisticated and efficient ways to manipulate this versatile heterocyclic scaffold.
Derivatization and Advanced Functionalization Strategies of 1 Ethyl 2,3 Dihydro 1h Indol 2 One Derivatives
Alkylation Strategies
Alkylation is a fundamental transformation for modifying the 1-ethyl-2,3-dihydro-1H-indol-2-one core, enabling the introduction of various alkyl groups at different positions. These modifications can significantly impact the molecule's steric and electronic properties.
N-Alkylation Protocols
The nitrogen atom of the oxindole (B195798) ring is a common site for alkylation. N-alkylation of indoles can be achieved using various alkylating agents and base catalysts. nih.govnih.gov For instance, the reaction of an indole (B1671886) with an alkyl halide in the presence of a base like cesium carbonate can introduce a new alkyl group at the N-1 position. nih.gov This approach is foundational for creating a diverse library of N-substituted indole derivatives.
A study on the N-alkylation of ethyl indol-2-carboxylate, a related indole derivative, demonstrated successful alkylation using aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.com This highlights a practical and efficient method for introducing alkyl groups onto the indole nitrogen.
| Reactant | Reagents | Product | Yield | Reference |
| Indole | α-iminoketone, Cs2CO3 | N-1-alkylated indole | 64% | nih.gov |
| Ethyl indol-2-carboxylate | Alkyl halide, aq. KOH, acetone | N-alkylated ethyl indol-2-carboxylate | - | mdpi.com |
C-3 Alkylation of Oxindoles (Mono- and Disubstitution)
The C-3 position of the oxindole ring is another key site for alkylation, offering a route to both mono- and disubstituted products. The reactivity at this position is influenced by the acidity of the C-3 protons, which can be deprotonated by a suitable base to form a nucleophilic enolate.
The regioselective C-3 alkylation of 1H-indoles has been achieved by reacting them with alcohols in the presence of potassium hydroxide at high temperatures under solvent-free conditions. researchgate.net This method provides an environmentally friendly approach to C-3 functionalization. Lewis acids such as BF3-OEt2 have also been shown to efficiently catalyze the C-3 alkylation of indoles with maleimides, leading to 3-indolylsuccinimides in good to excellent yields. nih.gov
Furthermore, the choice of alkylating agent and reaction conditions can control the degree of substitution. For instance, careful control of stoichiometry can favor monoalkylation, while using an excess of the alkylating agent or a stronger base can lead to disubstitution.
Alkylation of the Aromatic Ring
Alkylation of the benzene (B151609) ring of the oxindole scaffold, a Friedel-Crafts type reaction, introduces alkyl groups directly onto the aromatic core. libretexts.orgmasterorganicchemistry.com This reaction typically involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.combyjus.com The Lewis acid assists in generating a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com
However, the Friedel-Crafts alkylation has limitations. The reaction does not proceed on aromatic rings substituted with strongly electron-withdrawing groups or basic amino groups. libretexts.orglibretexts.org Additionally, carbocation rearrangements can occur, leading to a mixture of products. masterorganicchemistry.comlibretexts.org Polyalkylation is another common issue, as the introduction of an electron-donating alkyl group activates the ring towards further substitution. libretexts.org
One-pot syntheses of polynuclear indole derivatives have been achieved through Friedel–Crafts alkylation of γ-hydroxybutyrolactams, showcasing the utility of this reaction in constructing complex molecular architectures. mdpi.com
Halogenation of the Oxindole Scaffold
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the oxindole scaffold, which can serve as versatile handles for further functionalization through cross-coupling reactions. The regioselectivity of halogenation is influenced by the directing effects of the substituents on the oxindole ring.
For example, the halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.gov These halogenated indoles are valuable intermediates for synthesizing more complex molecules.
Amination and Amidation Reactions
Amination and amidation reactions introduce nitrogen-containing functional groups, which are prevalent in many biologically active compounds. These reactions can occur at various positions on the this compound core.
The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been achieved through an Eschenmoser coupling reaction of 3-bromooxindoles with thiobenzamides. beilstein-journals.org This method provides a highly modular route to a variety of N-functionalized oxindole derivatives. Additionally, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives often involves amidation steps. nih.gov
Acylation and Carbonylation Reactions
Acylation and carbonylation reactions introduce carbonyl-containing moieties, such as acyl and carboxyl groups, which are important for creating ketones, amides, and carboxylic acid derivatives.
The Friedel-Crafts acylation reaction is a key method for introducing an acyl group onto the aromatic ring of the oxindole. libretexts.orgbyjus.com This reaction typically uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. byjus.com Unlike Friedel-Crafts alkylation, acylation does not suffer from carbocation rearrangements and the resulting acyl group deactivates the ring, preventing polyacylation. libretexts.org
Carbonylation reactions, often catalyzed by transition metals like palladium, can introduce a carbonyl group into the indole ring system. beilstein-journals.org For example, palladium-catalyzed carbonylation of 2-alkynylanilines can lead to the formation of dihydroindol-2-one derivatives. beilstein-journals.org
| Reaction Type | Reagents | Product | Key Features | Reference |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Aryl ketone | No rearrangements, no polyacylation | libretexts.orgbyjus.comlibretexts.org |
| Carbonylation | 2-alkynylanilines, Pd catalyst, CO | Dihydroindol-2-one derivative | Formation of a carbonyl group | beilstein-journals.org |
Introduction of Diverse Functional Groups
The strategic introduction of diverse functional groups onto the this compound framework is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. Key examples of such modifications include trifluoromethylation and the incorporation of pyrazolyl moieties.
Trifluoromethylation: The trifluoromethyl (CF3) group is highly sought after in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. acs.org Oxidative trifluoromethylation reactions, utilizing reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of an oxidant, provide a direct method for introducing the CF3 group. acs.org For instance, photoredox catalysis has enabled the trifluoromethylation of ortho-vinylphenylisocyanides, leading to the synthesis of 2-CF3 substituted quinolines and indoles under mild conditions. rsc.org This approach often demonstrates broad substrate scope and good functional group tolerance. rsc.org
Pyrazolyl Moieties: Pyrazole-containing compounds exhibit a wide range of pharmacological activities. mdpi.comnih.gov The synthesis of pyrazole-oxindole conjugates can be achieved through the condensation of 1,3-diaryl-1H-pyrazole-4-carbaldehydes with 2-oxindoles, including N-ethylated variants, in the presence of a catalytic amount of piperidine. nih.gov This reaction typically proceeds by refluxing the components in a solvent like methanol (B129727). nih.gov The resulting 3-((1,3-diaryl-1H-pyrazol-4-yl)methylene)indolin-2-ones are formed through a Vilsmeier-Haack reaction followed by condensation. nih.gov
| Functional Group | Reagents and Conditions | Resulting Structure | Reference |
| Trifluoromethyl | Togni's reagent, base, light irradiation | 2-CF3 substituted indoles | rsc.org |
| Pyrazolyl | 1,3-diaryl-1H-pyrazole-4-carbaldehydes, piperidine, methanol, reflux | 3-((1,3-diaryl-1H-pyrazol-4-yl)methylene)indolin-2-ones | nih.gov |
Formation of Complex Molecular Architectures
Building upon the functionalized this compound core, chemists have developed sophisticated strategies to construct complex, three-dimensional molecular architectures. These include spiro-oxindoles and various fused heterocyclic systems.
Spiro-Oxindole Synthesis
Spiro-oxindoles, characterized by a spirocyclic junction at the C3 position of the oxindole ring, are a prominent class of natural products and synthetic compounds with significant biological activities. nih.govrsc.org Their synthesis often involves the reaction of an isatin (B1672199) derivative (the oxidized form of oxindole) or a 3-substituted oxindole with a suitable reaction partner.
A variety of methods have been developed for the synthesis of spiro-oxindoles. nih.govjuniperpublishers.com One common approach is the [3+2] cycloaddition reaction. For example, the reaction of 3-isothiocyanato oxindoles with vinyl benzoxazinanones, catalyzed by palladium and mediated by DBU, affords spiro[indoline-3,2′-pyrrol]-2-ones. rsc.org Multicomponent reactions also provide an efficient route; the reaction of isatins, malononitrile (B47326) or ethyl cyanoacetate, and a β-ketoester or β-diketone can yield spiro[indoline-3,4′-pyrans]. nih.gov Furthermore, dianion alkylation and subsequent cyclization of a 2-oxindoline carboxylate represents another powerful strategy for constructing spirocyclic oxindole systems. nih.gov
| Spiro-Oxindole Type | Synthetic Method | Key Reagents | Reference |
| Spiro[indoline-3,2′-pyrrol]-2-one | Palladium-catalyzed allylic alkylation and DBU-mediated cyclization | Vinyl benzoxazinanones, 3-isothiocyanato oxindoles | rsc.org |
| Spiro[indoline-3,4′-pyran] | Multicomponent reaction | Isatins, malononitrile/ethyl cyanoacetate, β-ketoester/β-diketone | nih.gov |
| Spiro[indoline-3,4′-piperidine] | Dianion alkylation and cyclization | Ethyl 2-oxindoline-5-carboxylate | nih.gov |
| Spiro[2,3-dihydrofuran-3,3′-oxindole] | Multi-component cascade reaction | α-diazo esters, water, isatins, malononitrile/ethyl cyanoacetate | rsc.org |
Fused Heterocyclic Systems Derived from Oxindoles
The oxindole nucleus can also serve as a template for the construction of fused heterocyclic systems, leading to novel chemical entities with diverse properties. Examples include the formation of triindoles and pyrroloindoles.
Triindoles: While direct synthesis of triindoles from this compound is less commonly documented, the principles of indole chemistry suggest plausible routes. The reactivity of the C3 position and the aromatic ring of the oxindole could be exploited in condensation or cyclization reactions with other indole-containing fragments to build up a triindole structure.
Pyrroloindoles: The synthesis of pyrrolo[1,2-a]indoles can be achieved through intramolecular nucleophilic aromatic substitution. rsc.org For instance, α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile can be cyclized using sodium hydride and copper(I) bromide to yield a 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile. rsc.org Another approach involves a radical-initiated cascade cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with AIBN, which efficiently produces various pyrrolo[1,2-a]indol-3-ones. rsc.org
| Fused System | Synthetic Strategy | Key Precursors/Reagents | Reference |
| Pyrrolo[1,2-a]indole | Intramolecular nucleophilic aromatic substitution | α-(Aryl)-α-pyrrolidin-2-ylideneacetonitriles, NaH, Cu(I)Br | rsc.org |
| Pyrrolo[1,2-a]indol-3-one | Radical-initiated cascade cyclization | 1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrile, AIBN | rsc.org |
Late-Stage Functionalization of Complex Oxindole-Based Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct modification of complex, often biologically active, molecules at a late step in the synthetic sequence. nih.gov This approach avoids the need for de novo synthesis for each new analog.
For oxindole-based molecules, LSF can be used to introduce a variety of functional groups. For example, iron-catalyzed C-H azidation can selectively functionalize benzylic and aliphatic C-H bonds in complex molecules, including those with an oxindole core. walisongo.ac.idacs.org This method utilizes Fe(OAc)2 and a PyBox ligand to install an azide (B81097) group, which can then be further elaborated into other nitrogen-containing functionalities. walisongo.ac.idacs.org This technique has been shown to be tolerant of a wide range of functional groups and often proceeds with predictable regioselectivity. walisongo.ac.idacs.org
Computational and Theoretical Investigations of 1 Ethyl 2,3 Dihydro 1h Indol 2 One and Its Reaction Pathways
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of the 2,3-dihydro-1H-indol-2-one core, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), provide a balance of computational cost and accuracy. nih.gov
Elucidation of Electronic Structures and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic landscape of 1-ethyl-2,3-dihydro-1H-indol-2-one. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting molecular electrostatic potential (MEP) map are key descriptors of its reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. nih.gov For related indole (B1671886) derivatives, the HOMO and LUMO are often localized over the aromatic ring and the adjacent heterocyclic system. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for an Indole Derivative
| Molecular Orbital | Energy (a.u.) |
|---|---|
| HOMO | -0.196412 |
| LUMO | -0.07087 |
| HOMO-LUMO Gap | 0.12325 |
Data is for a related indole derivative and serves as an illustrative example of typical values obtained from DFT calculations. nih.gov
The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the carbonyl oxygen is expected to be a region of high negative potential, making it a prime target for electrophilic attack. Conversely, the aromatic ring protons and the ethyl group will exhibit positive potential.
Prediction of Spectroscopic Properties (e.g., IR, NMR)
DFT calculations can accurately predict spectroscopic properties, which are invaluable for the characterization of synthesized compounds.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. The characteristic C=O stretching frequency of the lactam ring in this compound is a key feature that can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be computed. These theoretical values, when compared with experimental data, aid in the definitive assignment of resonances, especially for complex molecules. The predicted chemical shifts for the ethyl protons and the protons of the dihydroindole core would be of particular interest.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the in-depth exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Energy Profiles
By mapping the potential energy surface of a reaction, computational chemists can identify transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group, transition state analysis can elucidate the preferred reaction pathway.
Energy profiles, which plot the energy of the system as a function of the reaction coordinate, provide a visual representation of the reaction mechanism, including the energies of reactants, intermediates, transition states, and products.
Conformational Analysis and Steric Hindrance Studies
The three-dimensional structure of a molecule is intimately linked to its reactivity. The ethyl group in this compound can adopt various conformations relative to the indole ring system. Computational methods can be used to determine the relative energies of these different conformers and identify the most stable (lowest energy) conformation.
Furthermore, these studies can quantify the steric hindrance imposed by the ethyl group. This steric bulk can influence the approach of reagents, potentially directing reactions to specific sites on the molecule or hindering reactions at others. For instance, the ethyl group may influence the facial selectivity of additions to the carbonyl group. In related indole structures, the dihedral angle between different ring systems is a key conformational parameter. nih.gov
Advanced Analytical Techniques for Characterization and Reaction Monitoring in Oxindole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-ethyl-2,3-dihydro-1H-indol-2-one in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial structural information.
¹H NMR: The ¹H NMR spectrum of this compound reveals characteristic signals for each unique proton in the molecule. The ethyl group protons typically appear as a triplet and a quartet due to spin-spin coupling. The methylene (B1212753) protons of the indolone ring and the aromatic protons of the benzene (B151609) ring also exhibit distinct chemical shifts and coupling patterns, which are invaluable for confirming the substitution pattern.
Interactive Data Table: Representative NMR Data for Indole (B1671886) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| 2-(1-Methyl-1H-indol-2-yl)quinazolin-4(3H)-one | 10.64 (s, 1H), 8.35 (d, J = 7.8 Hz, 1H), 7.80 (dd, J = 4.6, 1.5 Hz, 2H), 7.75 (d, J = 7.9 Hz, 1H), 7.53−7.50 (m, 1H), 7.46 (d, J = 8.3 Hz, 1H), 7.40−7.37 (m, 1H), 7.35 (s, 1H), 7.22−7.19 (m, 1H), 4.28 (s, 3H) acs.org | 162.8, 148.9, 146.1, 140.3, 134.9, 130.7, 127.8, 126.9, 126.62, 126.57, 124.7, 122.0, 121.0, 120.8, 110.3, 106.2, 32.6 acs.org | CDCl₃ acs.org |
| 6-Chloro-2-(1-methyl-1H-indol-2-yl)quinazolin-4(3H)-one | 12.85 (s, 1H), 8.16 (d, J = 1.8 Hz, 1H), 7.93 (dd, J = 8.6, 2.0 Hz, 1H), 7.86−7.68 (m, 2H), 7.61 (d, J = 8.2 Hz, 1H), 7.41 (dd, J = 18.3, 7.9 Hz, 2H), 7.26 (t, J = 7.4 Hz, 1H), 3.87 (s, 3H) acs.org | 161.0, 147.6, 137.9, 135.3, 134.4, 132.2, 130.4, 129.7, 125.5, 124.9, 123.2, 121.9, 121.7, 111.5, 62.5, 32.3 acs.org | DMSO acs.org |
| 2-(1H-Indol-2-yl)quinazolin-4(3H)-one | 12.61 (s, 1H), 11.80 (s, 1H), 8.17 (d, J = 7.6 Hz, 1H), 7.86 (t, J = 7.4 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 9.1 Hz, 2H), 7.53 (dd, J = 12.3, 7.7 Hz, 2H), 7.24 (t, J = 7.6 Hz, 1H), 7.07 (t, J = 7.4 Hz, 1H) acs.org | 162.3, 149.2, 147.0, 138.1, 135.2, 130.5, 127.9, 127.4, 126.8, 126.6, 124.6, 122.0, 121.6, 120.5, 112.9, 105.5 acs.org | DMSO acs.org |
To further refine the structural assignment and resolve any ambiguities from 1D spectra, a variety of two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a more comprehensive picture of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire carbon skeleton, for instance, by showing a correlation from the N-ethyl protons to the carbonyl carbon and the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. acs.org
Upon ionization, the molecule can undergo characteristic fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, common fragmentation pathways may include the loss of the ethyl group or cleavage of the lactam ring. Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.
Interactive Data Table: High-Resolution Mass Spectrometry Data for Indole Derivatives
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-(1-Methyl-1H-indol-2-yl)quinazolin-4(3H)-one acs.org | 276.1138 acs.org | 276.1147 acs.org |
| 6-Chloro-2-(1-methyl-1H-indol-2-yl)quinazolin-4(3H)-one acs.org | 310.0748 acs.org | 310.0733 acs.org |
| 2-(1H-Indol-2-yl)quinazolin-4(3H)-one acs.org | 262.0965 acs.org | 262.0973 acs.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.
IR Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the aromatic ring stretching vibrations are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.
Interactive Data Table: Infrared Spectroscopy Data for an Indole Derivative
| Compound | IR (KBr, v, cm⁻¹) |
| (2-Methoxycarbonylmethylene-3-oxo-2,3-dihydro thiazolo[3,2-b]indole-9 yl)-oxo-acetic acid methyl ester rsc.org | 3110, 3167, 2934, 1721, 1710, 1690, 1680, 1624, 1545, 1300, 790 rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The chromophore in this molecule is the oxindole (B195798) system, which gives rise to characteristic absorption bands in the UV region. The positions and intensities of these bands (λmax) are sensitive to the solvent and the substitution pattern on the aromatic ring. This technique is particularly useful for quantitative analysis and for monitoring reactions that involve changes to the chromophoric system. For the parent compound, 2,3-dihydro-1H-indol-2-one, UV-Vis spectra are available for comparison. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. This technique provides unequivocal proof of the molecular structure and can also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. For related dihydroindolone derivatives, triclinic crystal systems with a P1 space group have been reported.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC-MS)
In the synthesis of this compound and related oxindole derivatives, chromatographic techniques are indispensable for both the purification of the final product from reaction mixtures and the subsequent assessment of its purity. The choice of method depends on the scale of the preparation, the nature of the impurities, and the required level of purity. Flash column chromatography is commonly employed for preparative scale purification, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for determining purity and identifying trace impurities.
Flash Column Chromatography
Flash column chromatography is a widely used and efficient method for the purification of oxindole derivatives on a laboratory scale. nih.govmdpi.comprepchem.comacs.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity to effectively separate the target compound from starting materials, reagents, and byproducts. uchicago.edumdpi.com The selection of the eluent system is crucial and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). nih.govacs.org
For N-alkylated oxindoles like this compound, a common practice involves using a solvent mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). prepchem.comacs.org The ratio of these solvents is optimized to achieve good separation, where the desired compound has a retention factor (Rf) value typically in the range of 0.2-0.4 on the TLC plate. uchicago.edu The crude product is loaded onto the silica gel column and the eluent is passed through under positive pressure, allowing for a rapid and effective separation. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | The solid adsorbent material. | Silica gel (230–400 mesh) nih.gov |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | Hexane/Ethyl Acetate mixtures (e.g., 10:1 to 5:1 v/v) prepchem.comuchicago.edu |
| Sample Loading | Method of applying the crude product to the column. | Dry loading onto silica gel or direct injection of a concentrated solution. |
| Elution | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or gradient (changing solvent composition). |
| Monitoring | Technique used to track the separation. | Thin-Layer Chromatography (TLC) with UV visualization (254 nm). rsc.org |
| Outcome | Result of the purification process. | Isolation of this compound in high purity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile analytical technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. mdpi.com This method can effectively separate the target compound from structurally similar impurities.
A typical RP-HPLC setup for the analysis of this compound would involve a C18 or C8 column as the stationary phase. The mobile phase would likely consist of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, as the indole core of the molecule exhibits strong absorbance in the UV region (typically around 254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Description | Typical Method Details |
| Mode | The type of chromatography employed. | Reversed-Phase (RP-HPLC) |
| Stationary Phase | The material packed in the column. | C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | The solvent system for elution. | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Profile | The change in mobile phase composition over time. | Gradient: e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | The amount of sample introduced into the system. | 5-20 µL |
| Detection | The method used to visualize the separated components. | UV-Vis Diode Array Detector (DAD) at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum that acts as a molecular fingerprint.
For this compound, a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would be suitable. The oven temperature would be programmed to ramp up to ensure the separation of components with different volatilities. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern would likely involve the loss of the N-ethyl group (a loss of 29 amu) and cleavage of the five-membered ring, which are characteristic fragmentation pathways for such structures. The purity can be determined by comparing the peak area of the target compound to the total ion chromatogram (TIC) area.
| Parameter | Description | Typical Method Details |
| Column | The capillary column used for separation. | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | The inert gas used to move the sample through the column. | Helium, at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | The temperature at which the sample is vaporized. | 250 °C |
| Oven Program | The temperature profile of the column during the run. | Initial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | The method used to ionize the sample molecules. | Electron Impact (EI) at 70 eV |
| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Quadrupole |
| Scan Range | The range of m/z values detected. | 40-400 amu |
Q & A
Q. What are the most efficient synthetic routes for 1-ethyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?
The compound can be synthesized via catalytic methods, such as using p-toluenesulfonic acid (p-TSA) to facilitate condensation reactions between indole derivatives and ketones under reflux conditions . Multi-step routes may involve sulfonylation and coupling reactions to introduce the ethyl group and stabilize the dihydroindolone core . Optimization parameters include solvent selection (e.g., ethanol or DMF), temperature control (70–100°C), and catalyst loading (5–10 mol%) to maximize yield (reported up to 85%) .
Q. How can the purity and structural integrity of synthesized this compound be validated?
Techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.
- X-ray Crystallography : For unambiguous structural determination using SHELXL refinement, as demonstrated for related dihydroindolone derivatives (e.g., triclinic crystal system, P1 space group) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Discrepancies often arise from assay variability or structural analogs. To address this:
- Standardize Assays : Use the sulforhodamine B (SRB) cytotoxicity assay, which provides linear correlation with cell density (sensitivity ~1,000 cells/well) and minimizes dye-binding variability .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using controlled pharmacological screens .
Q. What computational methods are employed to predict interaction mechanisms of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) or receptors, leveraging crystallographic data from SHELX-refined structures .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can researchers design experiments to assess the cytotoxicity of this compound derivatives using high-throughput screening?
- SRB-Based Workflow :
Cell Seeding : 1,000–10,000 cells/well in 96-well plates.
Compound Incubation : 48–72 hours at 37°C.
Fixation and Staining : Trichloroacetic acid fixation followed by SRB binding.
Data Analysis : Optical density measurement at 564 nm, normalized to untreated controls .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.
- Slow Evaporation : Enables formation of triclinic crystals with defined unit cell parameters (e.g., a = 9.32 Å, β = 104.45°) .
Q. How do researchers analyze conflicting spectral data (e.g., NMR or IR) for dihydroindolone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
